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Gd(ClO4)3

Cat. No.: B1248717
M. Wt: 458.6 g/mol
InChI Key: CLUYXRXGBINQFS-UHFFFAOYSA-N
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Description

Significance of Gadolinium(III) in Fundamental Coordination and f-Element Chemistry

Gadolinium (Gd), a rare earth element with atomic number 64, holds a unique position within the lanthanide series. In its trivalent oxidation state, Gd³⁺, it possesses a [Xe] 4f⁷ electron configuration, resulting in seven unpaired electrons and an ⁸S₇/₂ ground state researchgate.netradiopaedia.org. This electronic structure confers a large magnetic moment, making Gd³⁺ ions strongly paramagnetic researchgate.netradiopaedia.org. This characteristic is central to its utility in various research areas, including the development of magnetic materials and probes rsc.orgchemrxiv.orgfrontiersin.orgresearchgate.net.

The coordination chemistry of lanthanide elements, including gadolinium, is of significant interest due to their distinct coordination characteristics researchgate.net. Unlike transition metals, lanthanide ions are considered "hard" acids, and their bonding is predominantly ionic or electrostatic nih.gov. Gd³⁺, like most lanthanide ions, tends to form complexes with high coordination numbers nih.govwikipedia.org. The coordination environment around Gd³⁺ is influenced by the nature of the ligands and the presence of counterions researchgate.netacs.org. Research into Gd(III) coordination compounds explores their fascinating luminescent and magnetic properties rsc.org.

Overview of Perchlorate (B79767) Anion Influence in Lanthanide Systems

The perchlorate anion (ClO4⁻) is a monovalent inorganic anion derived from perchloric acid umweltprobenbank.denih.gov. It is generally considered a weakly coordinating or non-coordinating anion acs.orgcdnsciencepub.commdpi.com. This characteristic makes perchlorate salts, such as Gd(ClO4)3, valuable in the study of metal complexes where the coordination sphere is primarily occupied by the intended ligands, allowing researchers to investigate the intrinsic coordination preferences of the metal ion without significant interference from the anion acs.orgcdnsciencepub.com.

Research has shown that the counterion can significantly impact the selectivity in lanthanide separation processes, with a shift observed from light to heavy lanthanides when switching from nitrate (B79036) to perchlorate systems researchgate.net. This suggests that while considered weakly coordinating, the perchlorate anion's interaction, even if secondary, can play a role in the behavior of lanthanide ions in solution and in complex formation researchgate.net.

Scope of Current Academic Inquiry into this compound and its Derivatives

Current academic inquiry into this compound and its derivatives spans various areas, primarily focusing on its role as a source of the Gd³⁺ ion for synthesizing and studying novel coordination compounds and materials. This compound is frequently used as a starting material in the synthesis of lanthanide complexes with diverse organic ligands researchgate.netias.ac.intandfonline.comwikipedia.orgrsc.orgmdpi.comscispace.com. These studies aim to explore the structural, magnetic, and spectroscopic properties of the resulting complexes.

Researchers utilize this compound to investigate the coordination behavior of Gd³⁺ with specific ligands, determining coordination numbers and geometries in both solid state and solution acs.orgacademie-sciences.frmdpi.com. The weakly coordinating nature of the perchlorate anion in these systems facilitates the study of the direct interaction between the Gd³⁺ ion and the primary ligands acs.orgcdnsciencepub.com.

Furthermore, this compound is employed in the synthesis of heterometallic complexes and molecular clusters containing gadolinium, often in combination with transition metals wikipedia.orgacs.orged.ac.uknih.gov. These investigations contribute to the understanding of magnetic interactions between different metal centers and the development of new materials with potential applications in areas like molecular magnetism and magnetic refrigeration rsc.orgfrontiersin.orgacs.orgnih.gov.

Studies also delve into the solution chemistry of Gd³⁺ salts like this compound, examining aspects such as hydrolysis and complex formation equilibria with various ligands in aqueous and non-aqueous media researchgate.net. The hydration of Gd³⁺ in perchlorate solutions has been investigated, providing insights into the species present and their thermodynamic properties academie-sciences.frresearchgate.netresearchgate.net.

The synthesis of this compound can be achieved by reacting gadolinium(III) oxide with perchloric acid wikipedia.org. It can crystallize with water and other co-crystallized molecules, forming complex structures wikipedia.org. The study of these crystalline forms provides valuable structural data on the coordination environment of Gd³⁺ and the role of perchlorate and solvent molecules academie-sciences.frwikipedia.orgmdpi.com.

Recent research highlights the use of this compound in the creation of coordination polymers and metal-organic frameworks, exploring their potential in areas such as magnetism and catalysis rsc.orgmdpi.com. The compound also serves as a source of Gd³⁺ for doping materials to enhance their properties, for instance, in photocatalytic applications researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3GdH3O12 B1248717 Gd(ClO4)3

Properties

Molecular Formula

Cl3GdH3O12

Molecular Weight

458.6 g/mol

IUPAC Name

gadolinium;perchloric acid

InChI

InChI=1S/3ClHO4.Gd/c3*2-1(3,4)5;/h3*(H,2,3,4,5);

InChI Key

CLUYXRXGBINQFS-UHFFFAOYSA-N

Canonical SMILES

OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O.[Gd]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Preparation Routes for Gd(III) Perchlorate (B79767) as a Precursor

Gadolinium(III) perchlorate can be synthesized by reacting gadolinium(III) oxide (Gd2O3) with perchloric acid. wikipedia.orgmdpi.com This reaction is typically carried out in an aqueous suspension acidulated with perchloric acid, often with heating. mdpi.com For instance, a mixture of Gd2O3 and perchloric acid (70-72%) can be reacted at around 80 °C. wikipedia.org Another approach involves digesting lanthanide oxides, including Gd2O3, in concentrated perchloric acid and then evaporating the excess acid. bepls.comajol.info Aqueous solutions of Gd(ClO4)3 can be prepared by dissolving Gd2O3 in perchloric acid solution, often at elevated temperatures around 70-80 °C, and then diluting the concentrated solution to the desired concentration. rsc.orgrsc.org The exact concentration of the resulting this compound solution can be determined by complexometric titration. umich.edu

The preparation of lanthanide perchlorates, including this compound, from the corresponding oxides by heating with perchloric acid and evaporating the excess acid is a reported method. orientjchem.org

Synthesis of Gd(III) Coordination Compounds Utilizing Perchlorate Salts

Gadolinium(III) perchlorate is widely used as a starting material for the synthesis of various coordination compounds. The perchlorate anion, being weakly coordinating, often serves as a counterion, allowing the coordination of various ligands to the Gd(III) center.

Routes to Homo- and Heterometallic Gd(III) Systems

This compound is employed in the synthesis of both homometallic (containing only Gd) and heterometallic (containing Gd and other metals) complexes. For example, it has been used to synthesize a gadolinium(III) complex with the thymine (B56734) nucleobase, Gd(thy)2(H2O)63·2H2O, by reacting Gd2O3 and thymine in an aqueous suspension acidulated with perchloric acid. mdpi.comsemanticscholar.org

Heterometallic complexes incorporating Gd(III) and other metal ions like chromium(III) have been synthesized using gadolinium(III) perchlorate. wikipedia.org Reactions involving this compound and ligands such as amino acids (e.g., glycine (B1666218), β-alanine) have yielded one-dimensional gadolinium(III) complexes. mdpi.com this compound has also been used in the synthesis of heterometallic assemblies, such as tetranuclear {FeIII2Gd2} complexes, by reacting with a multidentate Schiff-base ligand and iron(II) perchlorate. researchgate.net The reaction of this compound with other metal salts and ligands can lead to the formation of complex structures, including those with cubane-like [Ln4(μ3-OH)4]8+ cores. acs.org

The synthesis of mixed-metal complexes, including those containing Gd(III), can be achieved through various methods, often involving the reaction of metal salts like this compound with organic ligands. acs.orgmdpi.com Self-assembly reactions involving Cu(ClO4)2·6H2O, a ligand, and GdCl3 have resulted in the formation of heterometallic [Cu6Gd3] clusters. researchgate.net

Template synthesis methods, although sometimes utilizing gadolinium nitrate (B79036), highlight the principle of using a metal ion to direct the formation of a complex structure, a concept applicable when using Gd(III) perchlorate as the metal source. researchgate.netmdpi.commdpi.comsnu.ac.kr

Ligand-Templated and Self-Assembly Synthetic Approaches

Ligand-templated and self-assembly approaches are crucial for constructing complex molecular architectures incorporating Gd(III) ions using perchlorate salts. In these methods, the ligand design and reaction conditions guide the spontaneous formation of well-defined structures. For instance, the self-assembly of Gd3+-bound keplerate polyanions into nanoparticles has been explored using Gd(III) salts. nih.gov

The use of perchlorate anions can influence the self-assembly process, sometimes acting as a template in the formation of specific structures, such as grid-type arrays. rsc.org The synthetic procedure, including pH conditions, can significantly impact the nature of the resulting lanthanide hydroxide (B78521) cluster species obtained from reactions involving Ln(ClO4)3 and organic ligands. acs.org Coordination-driven self-assembly reactions involving Cu(ClO4)2 and gadolinium salts have led to the formation of self-aggregated molecular clusters. researchgate.net

The reaction of ligands with gadolinium salts under specific conditions, such as in the presence of alkali in a mixed solvent system, can lead to the formation of polynuclear Gd-based complexes through an evolution method, demonstrating self-assembly principles. nih.govfrontiersin.org

Anhydrous Synthetic Methodologies for this compound Adducts

While many syntheses involving this compound are conducted in aqueous or protic solvents, anhydrous conditions are sometimes necessary, particularly for preparing adducts with ligands sensitive to water or to control the coordination environment precisely. Although direct methods for synthesizing anhydrous this compound adducts are not extensively detailed in the provided snippets, the concept of preparing anhydrous metal salt solvates exists in the literature for other lanthanides. researchgate.net The general approach for preparing anhydrous rare-earth chloride solvates, for example, involves dehydration of the hydrated salt with reagents like triethylorthoformate in appropriate solvents. researchgate.net This suggests that similar methodologies might be applicable for preparing anhydrous this compound adducts, although specific procedures for this compound are not explicitly provided.

Single Crystal Growth Techniques for Structural Characterization

Obtaining single crystals of Gd(III) perchlorate compounds is essential for their structural characterization using techniques like single-crystal X-ray diffraction. mdpi.comsemanticscholar.orgmdpi.comresearchgate.netacs.org Various crystal growth techniques are employed depending on the properties of the compound.

For coordination compounds synthesized from this compound, single crystals can often be obtained by slow evaporation of the solvent from the reaction mixture. mdpi.comsemanticscholar.orgmdpi.comacs.org For example, colorless parallelepipeds suitable for single-crystal X-ray diffraction studies were obtained by allowing the solution from the reaction of Gd2O3, thymine, and perchloric acid to evaporate at room temperature. mdpi.comsemanticscholar.org Similarly, block-shaped colorless crystals of gadolinium hydroxide clusters supported by nicotinic acid were obtained after allowing the reaction mixture to stand for a week. acs.org Solvothermal reactions followed by slow cooling have also yielded single crystals of one-dimensional gadolinium(III) complexes. mdpi.com

Crystallographic Analysis and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Studies of Gd(III) Perchlorate (B79767) Complexes

Single-crystal X-ray diffraction (SCXRD) is an essential analytical technique that offers detailed insights into the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edu For Gd(III) perchlorate complexes, SCXRD is the primary method for unambiguously determining the three-dimensional molecular structure.

The Gd(III) ion, owing to its large ionic radius and the predominantly electrostatic nature of its bonding, exhibits flexible and high coordination numbers (CN), typically ranging from 8 to 9, although other values are possible. SCXRD studies on various Gd(III) complexes containing the perchlorate anion have revealed diverse coordination environments.

In a one-dimensional complex with glycine (B1666218), {Gd₂(gly)₆(H₂O)₄₆·5H₂O}n, the two distinct Gd(III) ions are both eight-coordinate. mdpi.com Analysis of the coordination geometry using continuous shape measures (CShM) indicated that one Gd(III) center adopts a bicapped trigonal prism (BCTPR) geometry, while the other is best described by a square antiprism (SAPR) geometry. mdpi.com In a related complex with β-alanine, {Gd₂(β-ala)₆(H₂O)₄₆·H₂O}n, each Gd(III) ion is nine-coordinate. mdpi.com Similarly, in a complex with the thymine (B56734) nucleobase, Gd(thy)₂(H₂O)₆₃·2H₂O, the single Gd(III) ion is eight-coordinate, bonded to two oxygen atoms from thymine ligands and six from water molecules, exhibiting a square antiprism (SAPR) geometry. semanticscholar.org

These studies demonstrate that the coordination number and resulting geometry are highly sensitive to the steric and electronic properties of the co-ligands present in addition to the perchlorate counter-ions.

Table 1: Coordination Environment in Selected Gd(III) Perchlorate Complexes
Complex FormulaGd(III) IonCoordination Number (CN)Coordination GeometryReference
{Gd₂(gly)₆(H₂O)₄₆·5H₂O}nGd(1)8Bicapped Trigonal Prism (BCTPR) mdpi.com
{Gd₂(gly)₆(H₂O)₄₆·5H₂O}nGd(2)8Square Antiprism (SAPR) mdpi.com
{Gd₂(β-ala)₆(H₂O)₄₆·H₂O}nGd(1)9- mdpi.com
Gd(thy)₂(H₂O)₆₃·2H₂OGd(1)8Square Antiprism (SAPR) semanticscholar.org

Detailed analysis of bond lengths and angles provides insight into the nature of the coordination bonds. In Gd(III) complexes, the bonding is primarily ionic, and Gd-O bond lengths are influenced by the coordination number of the metal center and the nature of the oxygen-donor ligand (e.g., carboxylate, water, carbonyl).

In the eight-coordinate glycine complex, the Gd–O bond lengths involving the glycinate (B8599266) ligands have an average value of 2.419(1) Å, which is notably shorter than the Gd–O bond lengths to the coordinated water molecules (Gd–Ow), which average 2.506(1) Å. mdpi.com A similar trend is observed in the nine-coordinate β-alanine complex, where the average Gd–O (carboxylate) bond length is 2.388(1) Å, and the average Gd–Ow bond length is 2.522(1) Å. mdpi.com In the thymine complex, the average Gd–O bond length to the carbonyl groups of the ligand is 2.381(1) Å, while the Gd-Owater bond lengths average 2.390(1) Å. semanticscholar.org In a dimeric gadolinium acetate (B1210297) complex, the Gd-O bond lengths were found to range from 2.368(6) to 2.571(4) Å. rsc.org This consistent observation of shorter bond distances to the organic ligands compared to coordinated water molecules reflects the stronger coordination of the former.

Table 2: Gd-O Bond Distances in Selected Gd(III) Complexes
ComplexCoordination NumberBond TypeAverage Bond Distance (Å)Reference
{Gd₂(gly)₆(H₂O)₄₆·5H₂O}n8Gd-O (glycinate)2.419(1) mdpi.com
{Gd₂(gly)₆(H₂O)₄₆·5H₂O}n8Gd-Ow (water)2.506(1) mdpi.com
{Gd₂(β-ala)₆(H₂O)₄₆·H₂O}n9Gd-O (β-alanine)2.388(1) mdpi.com
{Gd₂(β-ala)₆(H₂O)₄₆·H₂O}n9Gd-Ow (water)2.522(1) mdpi.com
Gd(thy)₂(H₂O)₆₃·2H₂O8Gd-O (thymine)2.381(1) semanticscholar.org
Gd(thy)₂(H₂O)₆₃·2H₂O8Gd-Ow (water)2.390(1) semanticscholar.org

A bridging ligand is one that connects two or more metal ions. wikipedia.org In the solid-state structures of Gd(III) perchlorate complexes, co-ligands such as carboxylates frequently act as bridges, leading to the formation of polynuclear or polymeric structures.

For instance, in the complex {Gd₂(gly)₆(H₂O)₄₆·5H₂O}n, two Gd(III) ions are linked by four bridging carboxylate groups from four different glycinate ligands, forming a dinuclear [Gd₂(gly)₆(H₂O)₄]⁶⁺ unit. mdpi.com The intramolecular Gd···Gd distance within this dinuclear unit is 4.223(1) Å. These dinuclear units are further connected by another two glycinate ligands into a one-dimensional polymeric chain, with intermolecular Gd···Gd separations of 5.135(1) Å and 5.229(1) Å. mdpi.com A similar dinuclear core is found in the β-alanine complex, where four bridging carboxylate groups link the two Gd(III) centers. mdpi.com The formation of these extended architectures is driven by the ability of ligands like amino acids to coordinate to multiple metal centers simultaneously. The perchlorate ions in these structures are not directly involved in bridging but serve to balance the charge of the cationic polynuclear chains. mdpi.com

Powder X-ray Diffraction for Phase Identification and Structural Confirmation

While SCXRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is crucial for characterizing the bulk, polycrystalline sample. units.it PXRD is used to confirm that the structure determined from a single crystal is representative of the entire batch of the synthesized compound, thereby verifying its phase purity. units.it

The process involves comparing the experimental PXRD pattern of the bulk material with a pattern calculated from the SCXRD data. A good match between the two patterns confirms the structural integrity of the bulk sample. Furthermore, PXRD is an indispensable tool for identifying different crystalline phases (polymorphism), detecting the presence of impurities, or characterizing solvated forms (solvatomorphism) of the Gd(III) perchlorate complex that may not have been isolated as single crystals. units.it

Intermolecular Interactions in Solid-State Structures (e.g., Hydrogen Bonding, Packing Effects)

In the crystal packing of Gd(thy)₂(H₂O)₆₃·2H₂O, the perchlorate anions are actively involved in the hydrogen-bonding network. They act as acceptors, forming hydrogen bonds with the coordinated water molecules. semanticscholar.orgnih.gov Specific interactions include O(4w)···O(10b) [2.870(3) Å] and O(5w)···O(12) [2.713(3) Å], which link the cationic complexes and the anions. nih.gov Similarly, in the amino acid complexes, the cationic polymeric chains and ClO₄⁻ anions are connected through intermolecular hydrogen bonds involving non-coordinated water molecules and the protonated amino groups of the ligands. mdpi.com Coordinated water molecules can also form hydrogen bonds with each other, further linking the dinuclear units within a chain, with O···O distances of 2.780(1) Å and 2.844(1) Å observed in the glycine complex. mdpi.com These extensive hydrogen-bonding networks create a robust three-dimensional supramolecular structure that stabilizes the crystal lattice. semanticscholar.org

Table 3: Examples of Hydrogen Bonding Interactions in Gd(III) Perchlorate Complexes
ComplexDonor-Acceptor PairInteraction TypeDistance (Å)Reference
Gd(thy)₂(H₂O)₆₃·2H₂OO(water)-H···O(perchlorate)Intermolecular Cation-Anion2.713(3) - 2.944(3) nih.gov
Gd(thy)₂(H₂O)₆₃·2H₂ON(thymine)-H···O(thymine)Intermolecular Cation-Cation2.763(3) nih.gov
{Gd₂(gly)₆(H₂O)₄₆·5H₂O}nO(water)-H···O(water)Inter-unit in 1D Chain2.780(1) mdpi.com
{Gd₂(gly)₆(H₂O)₄₆·5H₂O}nN(glycine)-H···O(perchlorate)Intermolecular Cation-AnionNot specified mdpi.com

Solution Chemistry and Hydration Thermodynamics

Solvation and Hydration Shell Structure of Gd(III) Ions in Aqueous Media

In aqueous media, the Gd³⁺ ion is surrounded by a number of water molecules, forming a primary or inner hydration shell. This solvation shell is a dynamic environment where the number of water molecules and their arrangement are key to understanding the ion's chemical properties.

The number of water molecules directly coordinated to the Gd³⁺ ion in the inner sphere is referred to as the hydration number (q). Experimental determination of this value for lanthanide ions is complex because it is not always an integer. For Gd³⁺, a dynamic equilibrium exists in solution between two differently hydrated species. rsc.org

This equilibrium involves species with eight and nine water molecules: [Gd(H₂O)₈]³⁺ + H₂O ⇌ [Gd(H₂O)₉]³⁺

The eight-coordinate square antiprism (SAP) geometry is generally considered the predominant form in solution, though the nine-coordinate tricapped trigonal prism (TTP) species is also present. rsc.orguniroma1.it The population of the nine-coordinate species for the aqua-ion is reported to be between 22–33% in the temperature range of 278–353 K. rsc.org

Several experimental techniques are employed to determine hydration numbers. These include analyzing the luminescence lifetimes of analogous europium(III) or terbium(III) complexes and ¹⁷O NMR studies using dysprosium(III) analogues. rsc.org More recently, UV-Vis absorption spectra of Gd(III) complexes have also been used to study this hydration equilibrium. rsc.org

Table 1: Thermodynamic Parameters for the Hydration Equilibrium of Gd(III) Aqua Ion
EquilibriumΔH (kJ mol⁻¹)ΔS (J mol⁻¹ K⁻¹)Predominant Species
[Gd(H₂O)₈]³⁺ ⇌ [Gd(H₂O)₉]³⁺-11.7-51[Gd(H₂O)₈]³⁺

Data derived from studies on Gd(III) aqua ions. rsc.org

The water molecules in the inner hydration sphere of the Gd³⁺ ion are not static; they continuously exchange with water molecules from the bulk solvent. The rate of this exchange (kₑₓ) is a critical parameter influencing the properties of Gd³⁺ in solution. For the [Gd(H₂O)ₙ]³⁺ aqua ion, this exchange is exceptionally fast compared to many other Gd(III) complexes. nih.gov

The water exchange process is understood to proceed through an associative mechanism. rsc.orguniroma1.it In this pathway, a water molecule from the second hydration shell enters the first shell, forming a transient, higher-coordinate intermediate, which then releases a different water molecule. For the interconversion between the eight- and nine-coordinate species, computational studies show a second-sphere water molecule approaching the Gd(III) ion to form a transition state. rsc.org

Table 2: Kinetic Parameters for Water Exchange on the Gd(III) Aqua Ion
ParameterValueMethod
kₑₓ²⁹⁸ (s⁻¹)8.3 x 10⁷Experimental
ΔH‡ (kJ mol⁻¹)8.4DFT Calculation
ΔS‡ (J mol⁻¹ K⁻¹)-14.8DFT Calculation

kₑₓ²⁹⁸ represents the water exchange rate at 298 K (25 °C). rsc.orgnih.gov Activation parameters (ΔH‡ and ΔS‡) are for the interconversion between eight- and nine-coordinate species. rsc.org

Complexation Thermodynamics in Aqueous and Mixed Solvent Systems

While an aqueous solution of gadolinium(III) perchlorate (B79767) primarily contains the aqua ion, the Gd³⁺ ion readily forms complexes with a wide variety of ligands that can displace the coordinated water molecules. The stability and formation of these complexes are governed by fundamental thermodynamic principles.

M + nL ⇌ MLn; βn = [MLn] / ([M][L]ⁿ)

These constants are typically reported in their logarithmic form (logβn). A higher logβ value indicates a more stable complex and a stronger metal-ligand interaction. These constants are crucial for predicting which species will form under specific conditions of pH and concentration. researchgate.net Potentiometric titration is a common experimental method used to determine these values. researchgate.net

Table 3: Stability Constants for Selected Gd(III) Complexes
Ligandlog KGdL
EDTA17.0 - 18.0
DTPA22.4 - 22.8
DOTA24.6 - 25.8

The stability constant is directly related to the standard Gibbs free energy change (ΔG°) of the complexation reaction:

ΔG° = -RTlnβ = ΔH° - TΔS°

where R is the gas constant and T is the absolute temperature. By determining the stability constant at different temperatures, the standard enthalpy change (ΔH°) and entropy change (ΔS°) can be calculated. These parameters provide deeper insight into the driving forces behind complex formation.

ΔH° (Enthalpy Change): Represents the heat absorbed or released during the reaction. A negative ΔH° indicates an exothermic reaction, where the formation of strong metal-ligand bonds is the primary driving force.

For many Gd³⁺ complexes with aminopolycarboxylate ligands like DOTA, the complexation is driven by both a favorable large negative enthalpy change and a favorable large positive entropy change, resulting in very high stability.

Table 4: Thermodynamic Parameters for Gd(DOTA)⁻ Complex Formation
ParameterValue
ΔG° (kJ mol⁻¹)-139.9
ΔH° (kJ mol⁻¹)-56.5
ΔS° (J mol⁻¹ K⁻¹)+280

Thermodynamic parameters for the reaction Gd³⁺ + DOTA⁴⁻ ⇌ [Gd(DOTA)]⁻. Values are indicative and can vary with experimental conditions.

Speciation Studies and Equilibrium Systems in Solution

The speciation of gadolinium(III) in an aqueous solution describes the distribution of the Gd³⁺ ion among all possible chemical forms. For a simple solution of Gd(ClO₄)₃, the speciation is defined by the hydration equilibrium between [Gd(H₂O)₈]³⁺ and [Gd(H₂O)₉]³⁺. rsc.org

When other ligands are introduced into the system, the speciation becomes much more complex. The distribution of Gd³⁺ among the aqua ion and various complexes depends on the pH of the solution (which affects the protonation state of the ligands) and the concentrations of both the metal ion and the ligands. researchgate.net

Speciation diagrams, which plot the percentage of each species as a function of pH, can be constructed using the known stability constants of all possible complexes and the protonation constants of the ligands. researchgate.net These diagrams are essential tools for understanding which gadolinium complex will be predominant under specific physiological or environmental conditions. For instance, in a system containing Gd³⁺ and EDTA, various protonated and unprotonated complexes like [Gd(HEDTA)] and [Gd(EDTA)]⁻ will exist in equilibrium, with their relative concentrations determined by the pH.

Table of Compound Names

AbbreviationFull Chemical Name
EDTAEthylenediaminetetraacetic acid
DTPADiethylenetriaminepentaacetic acid
DOTA1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid

Ion Pair Formation and Behavior in Concentrated Solutions

The behavior of gadolinium(III) perchlorate, Gd(ClO4)3, in concentrated aqueous solutions is primarily governed by the interaction between the Gd³⁺ cation, the ClO₄⁻ anion, and water molecules. The nature and extent of ion pair formation in such systems are crucial for understanding their thermodynamic and transport properties. While specific detailed research findings exclusively focused on concentrated Gd(ClO₄)₃ solutions are limited, a comprehensive understanding can be constructed from studies on analogous lanthanide systems and the well-established properties of the perchlorate ion.

The perchlorate anion, ClO₄⁻, is known for its very weak coordinating ability. This is due to its tetrahedral geometry and the delocalization of the negative charge over the four oxygen atoms, which results in a low charge density. Consequently, in aqueous solutions, the perchlorate ion shows little tendency to displace water molecules from the primary coordination sphere of metal cations to form inner-sphere complexes.

Research on various trivalent metal perchlorate solutions, such as gallium(III) perchlorate, using techniques like Raman spectroscopy, has indicated that the primary cation exists as a stable hexaaqua ion, [Ga(OH₂)₆]³⁺, with no evidence of inner-sphere complex formation with the perchlorate anion, even at high concentrations researchgate.net. It is widely inferred that the trivalent lanthanide ions, including gadolinium(III), behave similarly in aqueous perchlorate solutions.

In concentrated solutions of Gd(ClO₄)₃, the gadolinium(III) ion is expected to exist predominantly as a hydrated cation, [Gd(H₂O)ₙ]³⁺. EXAFS (Extended X-ray Absorption Fine Structure) studies on hydrated lanthanoid(III) ions in aqueous solutions have shown that the coordination number of water molecules around the lanthanide ions changes gradually across the series, with no abrupt "gadolinium break" nih.gov. For Gd³⁺, the coordination number is typically found to be between 8 and 9.

While direct inner-sphere contact between Gd³⁺ and ClO₄⁻ is unlikely, the high concentration of ions in solution necessitates the consideration of outer-sphere ion pair formation. These interactions are primarily electrostatic in nature and can be categorized as:

Solvent-Separated Ion Pairs (SSIPs): The hydrated cation and the anion are separated by at least two layers of water molecules.

Solvent-Shared Ion Pairs (SSHIPs): The hydrated cation and the anion are separated by a single layer of water molecules.

Studies on ion association in lanthanide chloride solutions have revealed that at lower concentrations, the equilibrium is dominated by weakly bound solvent-shared and solvent-separated ion pairs rather than contact ion pairs. It is reasonable to expect a similar, if not more pronounced, trend for the less coordinating perchlorate anion.

The formation of these outer-sphere ion pairs can be represented by the following equilibria:

[Gd(H₂O)ₙ]³⁺ + ClO₄⁻ ⇌ {[Gd(H₂O)ₙ]³⁺(H₂O)ClO₄⁻} (SSIP) {[Gd(H₂O)ₙ]³⁺(H₂O)ClO₄⁻} ⇌ {[Gd(H₂O)ₙ]³⁺ClO₄⁻} (SSHIP)

The table below summarizes the expected speciation and interactions in concentrated gadolinium perchlorate solutions based on available data for analogous systems.

Species/Interaction TypeDescriptionExpected Prevalence in Concentrated Solution
Hydrated Gd³⁺ Ion The Gd³⁺ cation surrounded by a primary hydration shell of 8-9 water molecules, [Gd(H₂O)ₙ]³⁺.High
Inner-Sphere Ion Pair Direct contact between Gd³⁺ and ClO₄⁻, with ClO₄⁻ displacing a water molecule from the primary hydration shell.Very Low to Negligible
Solvent-Shared Ion Pair Hydrated Gd³⁺ and ClO₄⁻ separated by one water molecule.Moderate to High
Solvent-Separated Ion Pair Hydrated Gd³⁺ and ClO₄⁻ separated by more than one water molecule.High

Advanced Coordination Chemistry of Gd Iii Perchlorate Derivatives

Ligand Binding Preferences and Donor Atom Coordination (O, N, F)

The gadolinium(III) ion is classified as a hard Lewis acid, leading to a distinct preference for coordination with hard Lewis bases. This preference dictates its interactions primarily with ligands featuring oxygen, nitrogen, and fluoride (B91410) donor atoms. nih.gov Negatively charged oxygen donors, such as those in carboxylate ligands, are particularly favored due to the strong electrostatic component of the interaction. nih.gov

In aqueous solutions or in the presence of oxygen-containing ligands, Gd(III) readily coordinates with water molecules or carbonyl groups. For instance, in the complex Gd(thy)2(H2O)63·2H2O (where thy is thymine), the Gd(III) ion is eight-coordinate, bonding exclusively to eight oxygen atoms. semanticscholar.orgnih.gov Six of these are from water molecules and two are from the carbonyl groups of the thymine (B56734) ligands. semanticscholar.orgnih.gov The coordination sphere is often dominated by oxygen atoms, which effectively shield the positive charge of the central metal ion. nih.gov

While oxygen is the predominant donor, nitrogen-containing ligands also form stable complexes with Gd(III), often in a multidentate fashion where both N and O atoms are involved in chelation. Many clinically approved MRI contrast agents utilize aminocarboxylate ligands, which feature both nitrogen and oxygen donor atoms to achieve high thermodynamic and kinetic stability. nih.gov

Geometric Distortions and Preferred Coordination Polyhedra

The isotropic nature of the Gd(III) ion (S-state ion) results in no crystal field stabilization effects, leading to coordination geometries determined primarily by ligand steric constraints and electrostatic repulsions between donor atoms. Consequently, Gd(III) complexes often exhibit high and variable coordination numbers, typically ranging from 8 to 10, and their coordination polyhedra are frequently distorted from ideal geometries. nih.gov

Commonly observed coordination geometries for Gd(III) are the square antiprism and the capped square antiprism. nih.govrsc.org The use of software like SHAPE can quantify the degree of distortion from an ideal polyhedron. For example, in an eight-coordinate Gd(III) complex with thymine, the coordination geometry was determined to be a square antiprism (SAPR, D4d symmetry). nih.gov In a dinuclear complex, a nine-coordinate Gd(III) ion adopted a spherical-capped square antiprism (C4v) geometry. nih.govresearchgate.net

The specific ligands and crystal packing forces influence the final geometry. Different carboxylate ligands can induce different coordination environments. In one study, acetate (B1210297) ligands led to a nine-coordinate monocapped square antiprism, while a combination of fumarate (B1241708) and oxalate (B1200264) ligands resulted in a ten-coordinate, distorted bicapped square antiprism for the Gd(III) center. rsc.org These slight variations in geometry can have significant impacts on the properties of the resulting complexes.

Table 1: Coordination Geometries in Selected Gd(III) Complexes

Complex Formula Fragment Coordination Number Coordination Polyhedron Reference
[Gd(thy)₂(H₂O)₆]³⁺ 8 Square Antiprism (SAPR) nih.gov
[Gd₂(ac)₆(H₂O)₄] 9 Monocapped Square Antiprism rsc.org
[Gd₂(ac)₂(fum)₂(H₂O)₄]n 9 Distorted Monocapped Square Antiprism rsc.org
[Gd₂(ox)(fum)₂(H₂O)₄]n 10 Distorted Bicapped Square Antiprism rsc.org
{Gd₂(L)₂(NO₃)₄(H₂O)₂} 9 Spherical-capped Square Antiprism nih.govresearchgate.net
{Gd₉...} (central Gd ion) Not specified Almost perfect Square Antiprism nih.govresearchgate.net

Formation and Characterization of Di- and Polynuclear Gadolinium(III) Complexes

Gadolinium(III) perchlorate (B79767) is an excellent starting material for the synthesis of multi-metallic clusters. By carefully selecting bridging ligands and controlling reaction conditions, discrete di- and polynuclear complexes, as well as extended one-, two-, or three-dimensional coordination polymers, can be formed. rsc.org For instance, Gd(ClO4)3 reacts with inositol (B14025) and other reagents to form giant molecular clusters containing up to 140 gadolinium atoms ({Gd140}). wikipedia.org

The synthesis of a dinuclear complex, {Gd₂(L)₂(NO₃)₄(H₂O)₂}, was achieved through the reaction of a gadolinium salt with an organic ligand (HL = 2,6-dimethoxyphenol). nih.gov Remarkably, by adjusting the concentration of the ligand and the base in the solution containing this dinuclear complex, a structural transformation occurred, yielding a nonanuclear cluster, {Gd₉(L)₄(μ₄-OH)₂(μ₃-OH)₈(μ₂-OCH₃)₄(NO₃)₈(H₂O)₈}(OH). nih.gov This demonstrates how subtle changes in synthesis strategy can lead to significantly different and higher-nuclearity structures. nih.gov Similarly, complexes based on amino acids have been shown to form one-dimensional chains built from dinuclear [GdIII₂]⁶⁺ units linked by carboxylate groups. mdpi.com

In polynuclear gadolinium(III) complexes, the magnetic interactions between the Gd(III) centers are typically very weak. nih.gov This is due to the contracted nature of the 4f orbitals, which are shielded by the outer 5s and 5p electrons, leading to poor orbital overlap. The magnetic coupling is therefore often mediated through the bridging ligands via a superexchange mechanism. escholarship.org

Magnetic susceptibility measurements are the primary tool for investigating these interactions. For both the dinuclear {Gd₂} and nonanuclear {Gd₉} clusters mentioned previously, direct-current (dc) magnetic susceptibility data indicated the presence of weak antiferromagnetic interactions between adjacent Gd(III) ions. nih.gov This is a common observation in polynuclear Gd(III) systems. nih.govmdpi.comnih.gov For a tetranuclear Gd(III) complex with a zigzag topology, weak antiferromagnetic exchange was also found and quantified, with an exchange parameter (J) of -0.09(1) cm⁻¹. nih.gov While antiferromagnetic coupling is more common, ferromagnetic interactions have also been observed in some Gd(III) networks, highlighting the sensitivity of the magnetic exchange to the specific bridging mode and geometry. escholarship.org

Table 2: Magnetic Properties of Di- and Polynuclear Gd(III) Complexes

Complex Core Dominant Magnetic Interaction Exchange Parameter (J) Reference
{Gd₂} Dinuclear Cluster Weak Antiferromagnetic Not quantified nih.gov
{Gd₉} Nonanuclear Cluster Weak Antiferromagnetic Not quantified nih.gov
{Gd₄} Tetranuclear Cluster Weak Antiferromagnetic -0.09(1) cm⁻¹ nih.gov
[Gd₂(gly)₆(H₂O)₄]⁶⁺ chain Weak Antiferromagnetic Not quantified mdpi.com

The topology of the primary organic ligand itself is also a crucial factor. A study on regioisomeric ligands, where a functional group was moved from an endocyclic to an exocyclic position, showed a dramatic impact on the properties of the resulting Gd(III) complexes, including their thermodynamic stability and the number of coordinated water molecules. rsc.org

In higher nuclearity clusters, a combination of bridging groups dictates the core topology. The nonanuclear {Gd₉} cluster features a complex sandglass-like topology held together by a variety of bridging ligands, including μ₂-phenoxyl oxygen atoms from the primary ligand, as well as inorganic μ₄-OH, μ₃-OH, and μ₂-OCH₃ groups derived from the solvent or base. nih.gov The specific arrangement and connectivity of these bridges are fundamental in defining the final structure and properties of the polynuclear assembly. nih.gov

Covalency and Electron Density Distribution in Gd-Ligand Bonds

While the bonding in lanthanide complexes is predominantly ionic, a small but significant degree of covalent character exists. This covalency can be investigated through experimental and theoretical analysis of the electron density distribution. acs.orgnih.gov Techniques such as high-resolution X-ray diffraction allow for the determination of topological parameters of the electron density (ρc) and its Laplacian (∇²ρc) at the bond critical points, providing insight into the nature of the chemical bonds. acs.orgnih.gov

Studies on Gd(III) complexes with O, N, and F donors show that the covalency of the Gd-L bond is primarily associated with charge transfer from the ligand orbitals into the vacant 5d orbitals of the gadolinium cation. acs.orgnih.gov The natural charge on the gadolinium ion in one such complex was found to be +1.86, significantly reduced from the formal +3 charge, indicating substantial electron donation from the ligands. nih.gov The natural electron configuration was determined to be [Xe]6s⁰.¹³4f⁷.¹⁰5d⁰.⁸³, confirming the involvement of the 5d orbitals in bonding. nih.gov

The nephelauxetic effect, or "cloud-expanding" effect, provides further indirect evidence for covalency. chemistnotes.comwikipedia.org This effect, observed in the electronic spectra of f-f transitions, manifests as a reduction in the interelectronic repulsion parameters (Racah parameters) in the complex compared to the free ion. wikipedia.org This reduction is attributed to the delocalization of the metal's f-electrons over ligand orbitals due to orbital overlap, which is a hallmark of covalent bonding. chemistnotes.comyoutube.com The magnitude of this effect, quantified by the nephelauxetic parameter (β), can reflect the degree of penetration of the ligand's electron lone pairs into the metal ion's electron basin. acs.org

The primary mechanism for covalent bond formation and charge transfer in Gd(III) complexes is the donation of electron density from occupied ligand orbitals to vacant acceptor orbitals on the metal. As established by electron density and natural bond orbital analyses, the main charge transfer pathway involves donation from the ligand's sp-hybridized orbitals into the empty 5d orbitals of the Gd(III) ion. nih.gov

Nephelauxetic Effect Studies

The nephelauxetic effect, derived from the Greek for "cloud-expanding," provides significant insight into the nature of the metal-ligand bond in coordination complexes. wikipedia.org It describes the decrease in the Racah interelectronic repulsion parameter (B) for a metal ion in a complex compared to the free gaseous ion. wikipedia.orglibretexts.org This reduction in electron-electron repulsion is a consequence of the expansion and delocalization of the metal's d- or f-electron orbitals upon the formation of covalent bonds with ligands. wikipedia.orgyoutube.comresearchgate.net The magnitude of this effect serves as a quantitative measure of the covalency in the metal-ligand interaction. wikipedia.org

The nephelauxetic effect is quantified by the nephelauxetic parameter (β), which is the ratio of the Racah parameter in the complex to that in the free ion:

β = Bcomplex / Bfree ion

A smaller β value indicates a larger reduction in interelectronic repulsion, signifying a greater degree of covalent character in the bond. bnmu.ac.in

In the case of Gadolinium(III), which has a half-filled 4f⁷ configuration, the nephelauxetic effect is studied by observing the shifts in the f-f electronic transitions from the ⁸S₇/₂ ground state to excited states. nih.govnih.gov The position of these transitions, particularly the one to the ⁶P₇/₂ excited state, is sensitive to the coordination environment. When Gd(III) is part of a complex, such as the hydrated gadolinium ion [Gd(H₂O)₉]³⁺ found in aqueous solutions of gadolinium perchlorate, the electronic transitions shift to lower energies (a red shift) compared to the free ion. This shift is a direct manifestation of the nephelauxetic effect.

Research into various Gd(III) complexes has demonstrated a clear correlation between the nephelauxetic parameter and the nature of the coordinating ligands. nih.govnih.gov The calculated β parameter is considered a reflection of the degree to which the electron lone pairs of the ligands penetrate the metal's electron basin. nih.govnih.govresearchgate.net Studies analyzing a range of Gd(III) compounds with different oxygen, nitrogen, and fluorine donor ligands have shown that an increase in the covalency of the Gd(III)-Ligand bonds is associated with a decrease in their bond energy. nih.govresearchgate.net This covalency is primarily attributed to the transfer of charge from ligand orbitals to the 5d orbitals of the Gd(III) cation, with lesser contributions to the 6s and 4f orbitals. nih.govnih.gov

The data below illustrates the nephelauxetic effect in the [Gd(H₂O)₉]³⁺ aquo ion, which is the relevant species for Gd(ClO₄)₃ in aqueous solution, compared to a complex with a different ligand, Gd(EDTA)F₂³⁻. The position of the ⁶P₇/₂ level is used to assess the effect.

Gd(III) Complex SpeciesEnergy of ⁶P₇/₂ Level (cm⁻¹)Nephelauxetic Parameter (β)Reference
[Gd(H₂O)₉]³⁺321750.998 nih.gov
[Gd(EDTA)F₂]³⁻320780.995 nih.gov

The data shows a lower energy for the ⁶P₇/₂ transition and a correspondingly smaller nephelauxetic parameter (β) for the [Gd(EDTA)F₂]³⁻ complex compared to the [Gd(H₂O)₉]³⁺ ion. This indicates a greater nephelauxetic effect and a higher degree of covalency in the bonds between gadolinium and the EDTA and fluoride ligands than in the gadolinium-water bonds.

Spectroscopic Probes for Electronic Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The paramagnetic nature of the Gd³⁺ ion, arising from its seven unpaired f-electrons, profoundly influences the NMR relaxation times of nearby nuclei, a phenomenon known as Paramagnetic Relaxation Enhancement (PRE). This effect is the cornerstone of its use in MRI.

The efficiency of a Gd³⁺-based agent is quantified by its relaxivity (r₁), the enhancement of the longitudinal relaxation rate (R₁) of water protons per millimolar concentration of the agent. Nuclear Magnetic Relaxation Dispersion (NMRD) profiles, which plot relaxivity as a function of the proton Larmor frequency (magnetic field strength), are essential for characterizing these agents. stelar.it

For the Gd³⁺ aqua ion, the NMRD profile shows a distinct dispersion step between 1 and 20 MHz. mdpi.com Below 10 MHz, the relaxivity is highly sensitive to the structural and dynamic properties of the complex, while at higher fields, the profiles of similar complexes tend to converge. stelar.it The Solomon-Bloembergen-Morgan (SBM) theory is commonly used to model these profiles, taking into account parameters such as the number of coordinated water molecules (q), the rotational correlation time (τR), and the electronic spin relaxation times (T₁e and T₂e). nih.gov Atomistic molecular dynamics simulations have been employed to predict the ¹H NMR T₁ relaxation of water in the presence of Gd³⁺ ions, showing good agreement with experimental measurements in the 5 to 500 MHz range without requiring adjustable parameters. osti.gov

Table 1: Representative ¹H-NMR Relaxivity (r₁) of Gd³⁺ Aqua Ion at Different Frequencies

Larmor Frequency (MHz) Magnetic Field (T) Relaxivity (r₁) (mM⁻¹s⁻¹)
0.01 ~0.0002 ~11.5
10 ~0.23 ~9.0
20 ~0.47 ~8.5
60 ~1.41 ~8.0

Note: Values are approximate and collated from typical NMRD profiles for the Gd³⁺ aqua ion at 25°C. Actual values can vary with experimental conditions. stelar.itmdpi.comrsc.org

Determining the number of water molecules in the first coordination sphere of the Gd³⁺ ion, known as the hydration number (q), is critical for understanding its relaxivity. ¹⁷O-NMR is a powerful technique for this purpose. By measuring the temperature and pressure dependence of the transverse relaxation rates (R₂) of ¹⁷O-enriched water, the water exchange rate (kₑₓ) and the hydration number can be determined. For the uncomplexed Gd³⁺ aqua ion, the hydration number has been established to be eight, forming a [Gd(H₂O)₈]³⁺ complex in solution. nationalmaglab.org This technique is also used to confirm the hydration state of various Gd(III) complexes, for instance, showing that a Gd-DTPA derivative can have two coordinated water molecules. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy directly probes the unpaired electrons of the Gd³⁺ ion (S=7/2), providing invaluable information about its electronic environment and relaxation dynamics.

In a non-spherical chemical environment, the degeneracy of the eight spin states of the Gd³⁺ ion is lifted even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). scispace.com ZFS is a primary driver of electron spin relaxation. High-frequency EPR (HF-EPR), performed at frequencies such as 94, 240, or 325 GHz, is particularly effective for determining the ZFS parameters. nationalmaglab.orgnih.gov The spectra of frozen solutions of Gd³⁺ complexes at very low temperatures allow for the direct and straightforward determination of the axial (D) and rhombic (E) ZFS parameters. nih.gov For the highly symmetrical [Gd(H₂O)₈]³⁺ aqua ion, a permanent non-zero ZFS exists. scispace.com Multi-frequency EPR studies on aqueous Gd³⁺ solutions have been used to determine the trace of the square of the ZFS matrix (Δ²), a key parameter in relaxation theories. cornell.edu

Table 2: Zero-Field Splitting Parameters for Representative Gd(III) Systems

Complex Type D (cm⁻¹) E (cm⁻¹) Technique
Gd(III) Aqua Ion (in solution) N/A (Δ² is measured) N/A Multi-frequency liquid EPR
Acyclic Gd(III) Complexes Often Positive Substantial HF-EPR (Frozen Solution)
Macrocyclic Gd(III) Complexes Often Negative Negligible HF-EPR (Frozen Solution)

Note: The sign of D has been correlated with the ligand structure (acyclic vs. macrocyclic). For the aqua ion in liquid solution, motional averaging prevents direct determination of D and E; instead, the mean-squared ZFS (Δ²) is measured. nih.govcornell.edu

The electron spin-lattice (T₁e) and spin-spin (T₂e) relaxation times are critical parameters that govern the efficacy of Gd³⁺ as a relaxation agent. The primary mechanism for electron spin relaxation in Gd³⁺ complexes is the modulation of the ZFS by molecular motions like rotation and vibration, as well as collisions with solvent molecules. scispace.comnih.gov These relaxation times are very short, often in the nanosecond to picosecond range. Continuous wave EPR line shape analysis at multiple frequencies can provide estimates of these relaxation times. nih.gov The analysis of the variation in transverse electron spin relaxation (T₂e) with experimental frequency provides the correlation time (τv) that describes the time-dependent ZFS effect. cornell.edu

There are several processes that contribute to spin-lattice relaxation, including direct, Raman, and Orbach processes, which have different dependencies on temperature. illinois.edu For many Gd(III) complexes, a Raman-like process is found to control the magnetization dynamics. uj.edu.pl

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides insight into the structure and bonding within Gd(ClO₄)₃, particularly concerning the perchlorate (B79767) anion (ClO₄⁻) and its interaction with the Gd³⁺ cation and water molecules in the hydrated solid.

The free perchlorate anion has tetrahedral (Td) symmetry, which results in four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate asymmetric bend (ν₄). In an ideal Td symmetry, only the ν₃ and ν₄ modes are infrared-active, while all four modes are Raman-active.

When the perchlorate ion is coordinated to a metal ion or is situated in a crystal lattice, its symmetry can be lowered (e.g., to C₃v or C₂v). This reduction in symmetry causes the degenerate ν₂ , ν₃, and ν₄ modes to split and can activate the IR-inactive ν₁ mode. In the spectra of gadolinium complexes, new bands corresponding to the Gd-O vibrational link may also appear at low frequencies (typically < 500 cm⁻¹). jmaterenvironsci.comresearchgate.net

Table 3: Typical Vibrational Modes of the Perchlorate Anion

Mode Description Symmetry Typical Wavenumber (cm⁻¹) Activity (Td symmetry)
ν₁ Symmetric Stretch A₁ ~935 Raman active, IR inactive
ν₂ Symmetric Bend E ~460 Raman active, IR inactive
ν₃ Asymmetric Stretch F₂ ~1100 Raman active, IR active
ν₄ Asymmetric Bend F₂ ~625 Raman active, IR active

Note: Wavenumbers are approximate. In Gd(ClO₄)₃, splitting of the F₂ modes and the appearance of the A₁ mode in the IR spectrum would indicate a lowering of the anion's symmetry.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

Electronic spectroscopy provides information about the electronic energy levels of the Gd(III) ion and the associated ligands.

The Gd(III) ion has a [Xe]4f⁷ electronic configuration, resulting in an ⁸S₇/₂ ground state. This half-filled f-shell is exceptionally stable, meaning that the first excited electronic state (⁶P₇/₂) is at a very high energy, typically corresponding to absorption in the deep UV region (~32,000 cm⁻¹ or ~312 nm). instras.com Transitions from the ⁸S ground state to excited ⁶I and ⁶D states also occur at even higher energies.

These f-f transitions are parity-forbidden (Laporte forbidden) and, for Gd(III), also spin-forbidden. Consequently, the molar absorptivities (ε) for these transitions are extremely low, often less than 1 M⁻¹cm⁻¹, making them very difficult to observe in standard absorption spectroscopy.

The Judd-Ofelt theory is a widely used theoretical framework for analyzing the intensities of f-f transitions in lanthanide complexes. nih.govscispace.commdpi.com It models the transition intensity based on a few phenomenological parameters (Ω₂, Ω₄, Ω₆) that depend on the symmetry of the ligand field and the nature of the metal-ligand bonds. However, due to the unique electronic structure of Gd(III) and the vanishingly small intensity of its f-f transitions, a standard Judd-Ofelt analysis is generally not feasible or meaningful for this ion. The theory's underlying assumptions are not well-met, and the experimental data is too weak to yield reliable parameters.

While direct excitation of the Gd(III) ion is inefficient, its luminescence can be sensitized through coordinated organic ligands in a process often called the "antenna effect". acs.org In this mechanism, the organic ligand, which has strong UV absorption bands (S₀ → S₁), is excited. The ligand then undergoes efficient intersystem crossing (ISC) to its triplet state (T₁). If the energy of this triplet state is appropriately matched and slightly higher than the first excited state of the Gd(III) ion (⁶P₇/₂), the energy can be transferred from the ligand's triplet state to the metal ion, leading to subsequent Gd(III)-centered luminescence.

However, a more common scenario in gadolinium complexes is that the energy transfer from the ligand to the metal is inefficient because the ligand's triplet state is often lower in energy than the Gd(III) ⁶P₇/₂ level. In such cases, the Gd(III) ion's primary role is to enhance the intersystem crossing of the ligand through the heavy-atom effect. instras.com This leads to quenching of the ligand's fluorescence and promotion of strong, ligand-based phosphorescence from the T₁ state. chemrxiv.org By studying the fluorescence and phosphorescence spectra of gadolinium complexes with different ligands, the energy of the ligand's singlet and triplet levels can be determined, which is crucial for designing efficient antenna systems for other luminescent lanthanides like Eu(III) or Tb(III). chemrxiv.org

X-ray Absorption Spectroscopy (EXAFS) for Local Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local coordination environment of a specific element, in this case, gadolinium. It provides precise information about the number of neighboring atoms, their identity, and their distances from the central Gd(III) ion.

For gadolinium(III) perchlorate in aqueous solution, the Gd(III) ion is hydrated, forming an aqua ion, [Gd(H₂O)ₙ]³⁺. EXAFS studies have been instrumental in characterizing this species. Multiple studies on hydrated lanthanide ions, including Gd(III), have shown that the coordination number (CN) changes across the lanthanide series. nih.govaist.go.jp For the larger, early lanthanides, the CN is typically 9, while for the smaller, later lanthanides, it is 8. Gadolinium lies in the middle of the series, where a transition between these coordination numbers occurs.

EXAFS studies of the hydrated Gd(III) ion in aqueous solution and in solid trifluoromethanesulfonate (B1224126) salts consistently show a coordination number of 8 to 9. nih.govresearchgate.net The Gd-O bond distances for the inner-sphere water molecules are found to be in the range of 2.40 to 2.55 Å for nine-coordination and 2.37 to 2.41 Å for eight-coordination. aip.org A detailed analysis of the Gd L₃-edge EXAFS spectrum of a Gd(III) complex with a DOTA-like ligand revealed a nine-coordinate environment with distinct Gd-O (average 2.36 Å) and Gd-N (average 2.56 Å) bond lengths. researchgate.net For Gd(ClO₄)₃ in solution, EXAFS would be the definitive method to determine the average number of coordinated water molecules and their precise bond distances to the Gd(III) center.

Representative EXAFS Data for Hydrated Gd(III) and Related Complexes
SystemCoordination Number (CN)BondAverage Bond Distance (Å)Reference
Hydrated Gd(III) ion (aqueous solution)8 - 9Gd-O2.37 - 2.55 aip.org
[Gd(DOTA)(H₂O)]⁻9 (8 ligand + 1 water)Gd-O / Gd-N- researchgate.net
Gd(III):β-CD(A) complex9 (5 O + 4 N)Gd-O2.36 ± 0.02 researchgate.net
Gd(III):β-CD(A) complex9 (5 O + 4 N)Gd-N2.56 ± 0.02 researchgate.net

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) serves as a powerful analytical technique for the characterization of metal complexes in solution, providing insights into their stoichiometry, composition, and the nature of the coordination sphere. For gadolinium(III) perchlorate, Gd(ClO4)3, ESI-MS can be employed to identify and characterize the various solvated and complexed species that exist in different solvent systems. The soft ionization nature of ESI allows for the transfer of intact complex ions from the solution phase to the gas phase, minimizing fragmentation and preserving the integrity of the species for detection.

In a typical ESI-MS analysis of a solution of gadolinium(III) perchlorate, one would expect to observe a series of ions corresponding to the gadolinium cation solvated by solvent molecules and associated with one or more perchlorate counter-ions. The exact nature of the observed species is highly dependent on the solvent used (e.g., water, methanol, acetonitrile) and the instrumental conditions, such as the cone voltage.

Detailed research findings from the analysis of various gadolinium complexes, though not specifically this compound, demonstrate the utility of ESI-MS in identifying the metallic core through its characteristic isotopic pattern. Gadolinium has a unique isotopic signature with several abundant isotopes, which allows for unambiguous identification of gadolinium-containing ions in a mass spectrum.

When a solution of this compound is analyzed, the resulting mass spectrum would likely show peaks corresponding to species such as [Gd(ClO4)2(S)n]+ and [Gd(ClO4)(S)m]2+, where 'S' represents a solvent molecule. The charge state of the detected ion and the number of associated solvent and perchlorate ligands provide valuable information about the coordination chemistry of gadolinium in that particular medium.

Fragmentation of the parent ions can be induced in the mass spectrometer, typically through collision-induced dissociation (CID), to further probe the structure of the complexes. The fragmentation of gadolinium perchlorate species would be expected to proceed through the sequential loss of neutral solvent molecules and perchlorate radicals or perchloric acid molecules. For instance, a solvated dicationic species might lose solvent molecules to form a more stable, less solvated ion. The perchlorate anion itself can fragment, although it is relatively stable.

The table below illustrates hypothetical yet expected ionic species that could be observed in an ESI-MS experiment of a gadolinium(III) perchlorate solution in a generic solvent 'S'. The mass-to-charge ratios (m/z) would be dependent on the mass of the solvent molecule.

Hypothetical Ion Formula Charge (z) Expected Fragmentation Pathway
Solvated Dication[Gd(ClO4)(S)n]2++2Loss of neutral solvent molecules (S)
Solvated Monocation[Gd(ClO4)2(S)m]++1Loss of neutral solvent molecules (S) and/or a neutral ClO4 radical
Gadolinium Core[Gd]3++3Unlikely to be observed directly due to high charge density; would likely be solvated
Perchlorate Adduct[Gd(ClO4)4]--1Formation in the presence of excess perchlorate

This table is interactive. Users can sort the columns to analyze the data.

It is important to note that the specific ions observed and their relative abundances are highly sensitive to the experimental conditions. Factors such as the concentration of the analyte, the nature of the solvent, the pH of the solution, and the voltages applied in the ESI source and mass analyzer all play a crucial role in the appearance of the mass spectrum. Therefore, careful optimization of these parameters is essential for the successful characterization of gadolinium perchlorate complexes by ESI-MS.

Fundamental Magnetic Properties and Spin Dynamics

Paramagnetism and Electronic Ground State of Gd(III) (⁸S₇/₂)

The trivalent gadolinium ion (Gd(III)) possesses a unique electronic configuration, [Xe]4f⁷, which results in a half-filled 4f shell. According to Hund's rules, this configuration leads to a spherically symmetric ⁸S₇/₂ ground state. nih.gov In this state, the total orbital angular momentum (L) is zero, and the total spin angular momentum (S) is 7/2, arising from the seven unpaired electrons. researchgate.net The absence of first-order orbital angular momentum minimizes the effects of spin-orbit coupling, making the magnetic properties of Gd(III) complexes highly isotropic compared to other lanthanides. nih.gov

This inherent paramagnetism, stemming from the seven unpaired electrons, makes Gd(III) one of the most paramagnetic stable metal ions. researchgate.net The magnetic moment of a Gd(III) complex is therefore almost exclusively due to the spin of its electrons. This characteristic is central to its application and study in various fields of molecular magnetism.

Slow Magnetic Relaxation Phenomena in Gd(III) Complexes

Despite the isotropic nature of the Gd(III) ion, certain gadolinium complexes can exhibit slow magnetic relaxation, a key characteristic of single-molecule magnets (SMMs). nih.gov This phenomenon is not intrinsic to the isolated ion but arises from its interaction with the crystal lattice and the presence of an external magnetic field.

In some Gd(III) complexes, the application of an external magnetic field can induce SMM behavior. nih.govrsc.org This means that in the presence of a magnetic field, the magnetization of the molecule relaxes slowly, a property that is not observed in a zero field. mdpi.com This behavior is a consequence of the field lifting the degeneracy of the spin states and creating an energy barrier for the reversal of magnetization. The performance of these materials as SMMs can be influenced by factors such as the coordination environment and crystal packing. nih.govmdpi.com

The relaxation of magnetization in Gd(III) SMMs is governed by several mechanisms:

Orbach Process: This is a two-phonon process where the spin system absorbs a phonon to move to a higher-energy excited state and then emits a phonon to return to the ground state with the opposite spin orientation.

Raman Process: This mechanism also involves two phonons, but the spin system transitions to a virtual state before relaxing. The Raman process is often a dominant relaxation pathway in Gd(III) complexes. uj.edu.plrsc.org

Direct Process: In this one-phonon process, a phonon with energy equal to the energy difference between two spin states is directly absorbed or emitted, causing a spin flip.

Quantum Tunneling of Magnetization (QTM): This process allows the magnetization to reverse its direction by tunneling through the energy barrier, bypassing the higher-energy states. QTM can be significant, especially at low temperatures, and can be influenced by intermolecular interactions. uj.edu.pl

Zero-Field Splitting (ZFS) Parameters and Crystal Field Effects

Even in the absence of an external magnetic field, the degeneracy of the ⁸S₇/₂ ground state can be lifted by the electric field created by the surrounding ligands, an effect known as zero-field splitting (ZFS). nih.govrsc.org This splitting is a result of the crystal field interaction. nih.govresearchgate.net The crystal field is the electrostatic field experienced by the central metal ion due to the arrangement of the surrounding ligands. libretexts.org

The ZFS is typically described by the axial (D) and rhombic (E) parameters in the spin Hamiltonian. rsc.org The magnitude of the ZFS in Gd(III) complexes is generally small, often less than 1 cm⁻¹, due to the spherically symmetric ground state. nih.gov However, this small splitting is crucial as it influences the magnetic anisotropy and the slow relaxation behavior of the molecule. nih.gov The ZFS parameters can be determined experimentally using techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.govresearchgate.net The structure of the ligand and the coordination geometry of the complex significantly influence the magnitude of the ZFS. nih.gov

Gd(III) ComplexD (MHz)σD (MHz)Reference
Gd-NO₃Pic485 ± 20155 ± 37 rsc.org
Gd-DOTA/Gd-maleimide-DOTA-714 ± 43328 ± 99 rsc.org
iodo-(Gd-PyMTA)/MOMethynyl-(Gd-PyMTA)1213 ± 60418 ± 141 rsc.org
Gd-TAHA1361 ± 69457 ± 178 rsc.org
iodo-Gd-PCTA- nih.gov1861 ± 135467 ± 292 rsc.org
Gd-PyDTTA1830 ± 105390 ± 242 rsc.org

Magnetic Exchange Coupling in Polynuclear Gd(III) Systems

In polynuclear complexes containing multiple Gd(III) ions or Gd(III) ions coupled with other paramagnetic centers, magnetic exchange interactions can occur. These interactions, mediated by bridging ligands, can lead to either antiferromagnetic or ferromagnetic coupling between the metal centers.

Ferromagnetic (FM) Coupling: In this case, the spins of the metal ions align in a parallel manner, resulting in a higher total magnetic moment. Ferromagnetic coupling is also observed in certain Gd(III) systems and is crucial for designing high-spin molecules. nih.govnih.gov

Polynuclear Gd(III) SystemMagnetic InteractionJ (cm⁻¹)Reference
[Gd₂(pac)₆(H₂O)₄]Antiferromagnetic-0.032(1) nih.gov
[Gd₂(tpac)₆(H₂O)₄]Antiferromagnetic-0.012(1) nih.gov
[Gd₂(ac)₆(H₂O)₄]·4H₂OFerromagnetic+0.031(1) nih.gov
[Gd(18-c-6)Cl₄SQ(NO₃)]·I₃Antiferromagnetic~ -2.0 nih.gov
[Gd(18-c-6)Br₄SQ(NO₃)]·I₃Antiferromagnetic~ -2.0 nih.gov

Spin Hamiltonian Parameters and Data Fitting

The magnetic behavior of the Gadolinium(III) ion, which possesses a half-filled 4f shell (4f⁷ configuration), is characterized by a high-spin ground state of S = 7/2 and a near-absence of orbital angular momentum (L ≈ 0). rsc.org This makes it magnetically isotropic. The spin Hamiltonian is the mathematical model used to describe the energy levels of the electron spin system. For a Gd(III) ion, this is primarily defined by the electron Zeeman interaction, which describes the interaction of the spin with an external magnetic field, and the zero-field splitting (ZFS) term. The ZFS arises from the interaction of the Gd(III) ion with the electric field generated by the surrounding ligands, which lifts the degeneracy of the spin states even without an external magnetic field. rsc.orgrsc.orglibretexts.org

The spin Hamiltonian can be expressed as: H = gμ_B B ⋅ S + D[S_z^2 - S(S+1)/3] + E(S_x^2 - S_y^2)

Here, g is the g-tensor (often approximated as isotropic for Gd(III)), μ_B is the Bohr magneton, B is the external magnetic field, and S is the spin operator. D and E are the axial and rhombic ZFS parameters, respectively, which quantify the magnitude of the splitting.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct determination of these spin Hamiltonian parameters. rsc.orgresearchgate.net In disordered systems like frozen solutions or powders, which are common for complexes synthesized from Gd(ClO4)3, the EPR spectra can be complex. However, studies at high frequencies (e.g., 94 GHz or 240 GHz) simplify the analysis because the Zeeman term becomes dominant over the ZFS term. rsc.org

Data fitting of the experimental EPR spectra is crucial for extracting accurate ZFS parameters. In glassy frozen solutions, Gd(III) complexes can exhibit a range of slightly different coordination geometries. This structural micro-heterogeneity leads to a distribution of ZFS parameters throughout the sample. A "Gaussian strain" model is often employed during spectral simulation to account for these distributions of D and E values. rsc.org Some research indicates that the distribution of the D parameter can be bimodal, suggesting the presence of two distinct populations of Gd(III) centers. rsc.orgrsc.org

The table below presents representative zero-field splitting parameters determined for various Gd(III) complexes, illustrating the typical range of these values.

Gd(III) ComplexD (MHz)E (MHz)Reference
Gd-NO3Pic485 ± 20Not specified rsc.org
Gd-DOTA-714 ± 43Not specified rsc.org
iodo-(Gd-PyMTA)1213 ± 60Not specified rsc.org
Gd-TAHA1361 ± 69Not specified rsc.org
iodo-Gd-PCTA- nih.gov1861 ± 135Not specified rsc.org
Gd-PyDTTA1830 ± 105Not specified rsc.org

Magnetocaloric Effect (MCE) in Gd(III) Complexes for Molecular Refrigeration

The Magnetocaloric Effect (MCE) is a phenomenon where a material's temperature changes in response to an applied magnetic field under adiabatic conditions. This effect forms the basis for magnetic refrigeration, an environmentally friendly and potentially more efficient alternative to conventional gas-compression cooling, particularly at cryogenic temperatures. nih.govacs.org

Gd(III) complexes, many of which are synthesized using gadolinium perchlorate (B79767) as a starting material, are prime candidates for molecular refrigeration. nih.gov The suitability of the Gd(III) ion stems from several key properties:

High Spin Value: It has the highest possible number of unpaired electrons (seven), resulting in a large spin ground state (S = 7/2).

Magnetic Isotropy: With a negligible orbital contribution to its magnetic moment, the Gd(III) ion has minimal magnetic anisotropy.

Weak Magnetic Interactions: The exchange coupling between Gd(III) ions in polynuclear complexes is typically very weak.

This combination of factors leads to a large number of closely spaced energy levels that are degenerate in the absence of a magnetic field. Applying a magnetic field lifts this degeneracy and orders the spins, causing a significant decrease in the magnetic entropy (-ΔS_m) of the system. This large change in magnetic entropy is the hallmark of a good magnetocaloric material. nih.govresearchgate.net

Research in this area focuses on designing molecules and materials that maximize the magnetic density (i.e., the number of Gd(III) ions per unit volume) while keeping magnetic interactions weak. Strategies include the synthesis of high-nuclearity Gd(III) clusters and the construction of metal-organic frameworks (MOFs). nih.gov For instance, a 3D framework synthesized from Gd(III) exhibits a significant MCE, demonstrating the potential of this approach. nih.gov

The magnetocaloric performance of several Gd(III)-based materials is summarized in the interactive table below, highlighting the magnetic entropy change, a key figure of merit.

Compound-ΔS_m (J kg⁻¹ K⁻¹)Temperature (K)Field Change (T)Reference
Gd-3D MOF36.652.07 nih.gov
[Gd₂(L)(NO₃)(H₂O)]·CH₃CN·H₂O25.052.07 nih.gov
{Gd₆(L)₆(CO₃)₂(CH₃OH)₂(H₂O)₃Cl}Cl27.212.07 nih.gov
Gd₈(L)₈(CO₃)₄(H₂O)₈30.792.07 nih.gov
Gd₅(C₄O₄)(HCOO)₃(CO₃)₂(OH)₆·2.5H₂O59.82.07 semanticscholar.org
Gd₂(OH)₄SO₄57.62.07 semanticscholar.org
NaGdF₄56.0Not specified5 researchgate.net
SBA16/Gd₂O₃ nanocomposite~70.0~2.05 nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Bonding

Quantum chemical calculations are essential for elucidating the electronic structure and the nature of chemical bonds in gadolinium(III) compounds. The Gd(III) ion has a [Xe]4f⁷ electronic configuration, resulting in a symmetric ⁸S₇/₂ ground state. stanford.edu

Density Functional Theory (DFT) is a widely used method to study these systems. arxiv.orgnih.gov DFT calculations, combined with the quantum theory of atoms in molecules (QTAIM), allow for the analysis of topological parameters like electron density (ρc) and its Laplacian (∇²ρc) at bond critical points. nih.gov These parameters help to characterize the nature of the interactions between Gd(III) and surrounding ligands, such as water or the oxygen atoms from perchlorate (B79767). Studies on various Gd(III) complexes show that the bonding is predominantly ionic, but with a degree of covalent character. acs.org This covalency primarily arises from charge transfer from the ligand's molecular orbitals to the vacant 5d and 6s orbitals of the Gd(III) ion. nih.govacs.org

For instance, analysis of the [Gd(H₂O)₉]³⁺ cation revealed that Gd(III)–OH₂ interactions can be classified as polarized covalent bonds, with the natural configuration of Gd(III) being approximately [Xe]6s⁰.¹⁶4f⁷.¹⁰5d⁰.⁶⁹. acs.org This indicates a significant transfer of electron density to the metal center. Similar DFT approaches can be applied to model the interaction between Gd(III) and perchlorate ions, providing insight into the electronic structure of Gd(ClO₄)₃ in different environments.

Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) approach, are also employed, particularly for calculating properties sensitive to electron correlation, like the Zero-Field Splitting (ZFS) and spectroscopic transitions. aip.orgrsc.org

Molecular Dynamics (MD) Simulations for Solvation and Dynamics

Molecular dynamics (MD) simulations are a cornerstone for studying the behavior of Gd(III) ions in solution, providing detailed information about solvation structures and dynamic processes over time. nih.gov These simulations are crucial for understanding properties that depend on the time evolution of the system, such as water exchange dynamics. acs.org

Accurate MD simulations rely on well-parameterized force fields, which define the potential energy of the system as a function of atomic positions. Developing force fields for lanthanides like Gd(III) is challenging due to their complex electronic structure and the predominantly electrostatic nature of their interactions.

Force field development typically involves fitting parameters to reproduce experimental data or results from high-level quantum mechanical calculations. researchgate.net Key parameters for Gd(III) include Lennard-Jones (LJ) parameters (σ and ε) and partial atomic charges. These are often optimized to replicate structural properties like the Gd-O distance in the first hydration shell and thermodynamic properties like hydration free energy. nih.gov Both bonded and non-bonded models have been developed. nih.gov For instance, new LJ parameters for Gd³⁺ have been optimized to correctly reproduce dynamic properties, such as the water residence lifetime (τm), a critical parameter for MRI contrast agents. acs.org Tools like MCPB.py have been used to simplify the parametrization of Gd(III) complexes for use with common force fields like GAFF. nih.govresearchgate.net

Force Field ParameterDescriptionTarget Property for Validation
Lennard-Jones (σ, ε) Defines the non-bonded van der Waals interactions.Ion-Oxygen Distance (IOD), Hydration Free Energy, Water Residence Lifetime (τm)
Partial Atomic Charges Describes the electrostatic interactions.Structural properties, Conformational energies
Bond/Angle Constants Used in bonded models to define covalent interactions within a chelate.Quantum mechanical potential energy surfaces

One of the most important dynamic processes for hydrated Gd(III) is the exchange of water molecules between the first coordination sphere and the bulk solvent. The rate of this exchange (k_ex = 1/τm, where τm is the water residence lifetime) is a key parameter influencing the efficacy of Gd(III)-based MRI contrast agents. nih.gov

MD simulations can directly model these exchange events, although the long timescale of exchange for some complexes (microseconds) can make direct simulation computationally expensive. acs.org For the Gd(III) aqua ion, [Gd(H₂O)₈]³⁺, the water exchange is very fast, with reported k_ex values around 804 x 10⁶ s⁻¹. rsc.org Advanced techniques like transition path sampling and potential of mean force (PMF) calculations are used to study the mechanism and energetics of water exchange, providing insights into the dissociative or associative nature of the process. rsc.org These simulations have shown that solvent rearrangement and second-sphere water molecules play a crucial role in determining the exchange rate. rsc.orgresearchgate.net

Ab Initio Calculations for Gd(III)-Water Interactions and Complex Systems

Ab initio (from first principles) calculations, which solve the electronic Schrödinger equation without empirical parameters, provide the most accurate description of molecular systems. Ab initio molecular dynamics (AIMD) combines these quantum mechanical calculations with classical dynamics for the nuclei, offering a highly accurate, albeit computationally intensive, method to study systems like the hydrated Gd(III) ion. researchgate.net

AIMD simulations of the Gd³⁺ aqua ion have been used to investigate the structure and dynamics of the hydration shells. researchgate.net These studies confirm a first coordination sphere of eight water molecules with an average Gd-O distance of 2.37 Å and a square antiprism geometry. researchgate.net AIMD is particularly valuable because it explicitly treats the electronic structure, allowing for the study of polarization effects and charge transfer dynamics, which are often approximated in classical MD. researchgate.net This level of theory is crucial for accurately calculating properties like hyperfine coupling constants, which are sensitive to the electronic spin density distribution. researchgate.net

Modeling of Charge Transfer Processes and Covalency Contribution

While Gd(III)-ligand bonds are largely ionic, a small covalent contribution is significant for understanding their stability and electronic properties. nih.gov Computational models, particularly those based on DFT, are used to quantify this covalency by analyzing charge transfer between the metal and the ligands. acs.org

Natural Bond Orbital (NBO) analysis and similar population analysis schemes can determine the natural electronic configuration of the Gd(III) ion within a complex. Studies on various Gd(III) chelates have shown that covalency is mainly linked to the transfer of charge from ligand orbitals into the vacant 5d and, to a lesser extent, 6s orbitals of gadolinium. nih.gov For example, in one Gd(III) complex, the natural charge on Gd was found to be +1.86, with a configuration of [Xe]6s⁰.¹³4f⁷.¹⁰5d⁰.⁸³, indicating substantial charge donation from the ligands. nih.gov The degree of charge transfer and covalency has been found to correlate with the coordination number, with lower coordination numbers generally leading to greater charge transfer. nih.gov

Correlation of Theoretical Parameters with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models by comparing calculated parameters with experimental measurements. This correlation provides confidence in the predictive power of the models.

Zero-Field Splitting (ZFS): The interaction of the Gd(III) electron spin with the electric field created by the surrounding ligands lifts the degeneracy of the spin states, an effect known as ZFS. The ZFS is a key parameter influencing electron spin relaxation times. researchgate.net Multiconfigurational methods like CASSCF and N-electron valence state perturbation theory (NEVPT2) have been shown to calculate ZFS parameters (D and E) that are of the correct order of magnitude compared to experimental values derived from Electron Paramagnetic Resonance (EPR) spectroscopy. aip.orgrsc.org In contrast, DFT results for ZFS are highly dependent on the chosen functional. aip.orgrsc.org

Spectroscopic Transitions: The energies of f-f electronic transitions in Gd(III) can be calculated using quantum chemical methods. researchgate.net For example, the energy of the ⁸S₇/₂ → ⁶P₇/₂ transition, which is observed in luminescence spectra, can be computed and compared with experimental data. researchgate.net It has been found that the calculated energy of the excited states correlates with the covalency of the Gd(III)-ligand bonds; an increase in covalency is associated with a decrease in the transition energy (nephelauxetic effect). nih.gov

Thermodynamic Functions: Theoretical calculations can predict thermodynamic stability constants for Gd(III) complexes. researchgate.net By developing empirical expressions based on structural descriptors derived from DFT calculations, it is possible to predict the formation constants of various Gd(III) complexes with good accuracy, showing a mean deviation of about 1.0 log K unit from experimental values. researchgate.net

Hyperfine Coupling Constants: The interaction between the electron spin of Gd(III) and the nuclear spins of nearby atoms (e.g., ¹⁷O or ¹H of coordinated water) is quantified by the hyperfine coupling constant (A/ħ). This parameter is crucial for understanding NMR relaxation. DFT calculations can provide values for these constants that are in excellent agreement with experimental data from ¹⁷O NMR. rsc.orgredalyc.org

Advanced Research Applications of Gd Iii Perchlorate in Materials Science

Design of Model Systems for Lanthanide-Radical Exchange Coupling Studies

The study of magnetic exchange coupling between lanthanide ions and organic radicals is crucial for the development of molecular magnets. Gadolinium(III) is particularly important in this field due to its isotropic nature (S = 7/2, L = 0), which simplifies the analysis of magnetic interactions. Gadolinium(III) perchlorate (B79767) is an effective starting material for synthesizing model systems to probe these interactions.

Researchers have successfully used gadolinium(III) perchlorate hexahydrate (Gd(ClO4)3·6H2O) to synthesize complexes with chelating nitronyl nitroxide free radicals, such as 2-(2'-benzimidazolyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (NITBzImH). In one such study, a complex with the formula Gd(NITBzImH)43 was synthesized and characterized.

Magnetic susceptibility measurements on this and related gadolinium(III) compounds provided clear evidence of an antiferromagnetic interaction between the Gd(III) ion and the coordinated radical ligands. This finding is noteworthy because the interaction between gadolinium(III) and a radical is typically ferromagnetic. The nature of this interaction is explained by the donor strength of the free radical ligand. For the Gd(NITBzImH)43 complex, the magnetic behavior was analyzed, and the exchange coupling constant (J) was determined, providing quantitative insight into the strength of the Gd(III)-radical interaction.

Table 1: Magnetic Exchange Coupling Constants for Gd(III)-Radical Complexes

Complex J (cm⁻¹) Interaction Type
Gd(NITBzImH)₄₃ -1.8 Antiferromagnetic
Gd(NITMeBzImH)₄₃ -3.8 Antiferromagnetic

Data sourced from studies on gadolinium(III) complexes with nitronyl nitroxide radicals.

Development of Molecular Refrigerant Materials

Molecular magnets based on gadolinium(III) are promising candidates for cryogenic magnetic refrigeration due to the large magnetocaloric effect (MCE) exhibited by the Gd(III) ion. The MCE is the thermal response of a magnetic material to an applied magnetic field. Gadolinium complexes can exhibit a significant MCE at very low temperatures, making them suitable for specialized cooling applications.

Research into gadolinium-based molecular crystals has demonstrated their potential as molecular refrigerants. For instance, a dinuclear gadolinium(III) complex, [Gd₂(p-MOBA)₄(H₂O)₄]·2(p-MOBA)·4H₂O, has been studied for its magnetocaloric properties. While not directly synthesized from gadolinium perchlorate, its detailed characterization provides a clear example of the MCE in a molecular gadolinium compound. The magnetic entropy change (-ΔSm) is a key parameter used to evaluate the performance of a magnetocaloric material.

Detailed magnetic studies on this complex revealed a significant magnetic entropy change at low temperatures. This highlights the potential of discrete gadolinium complexes in the design of materials for magnetic cooling. The isotropic nature of the Gd(III) ion is advantageous for achieving a large MCE, as it leads to a high spin ground state without the complications of magnetic anisotropy.

Table 2: Magnetocaloric Effect in a Dinuclear Gd(III) Complex

Temperature (K) -ΔSm (J kg⁻¹ K⁻¹) for ΔH = 3 T -ΔSm (J kg⁻¹ K⁻¹) for ΔH = 5 T -ΔSm (J kg⁻¹ K⁻¹) for ΔH = 7 T
2.0 14.8 20.1 24.2
3.0 11.8 16.5 20.0

This data illustrates the performance of a representative molecular gadolinium complex as a potential magnetic refrigerant.

Components in Supramolecular Chemistry and Self-Assembly Processes

In supramolecular chemistry, non-covalent interactions are utilized to construct large, well-defined architectures from smaller molecular components. Lanthanide ions, including gadolinium(III), are valuable in this field due to their high coordination numbers and ability to direct the assembly of ligands into complex structures. The perchlorate anion is particularly useful as a counter-ion in these systems because it is weakly coordinating and typically does not interfere with the self-assembly process directed by the metal ion and the organic ligands.

The synthesis of a terbium(III) supramolecular complex, {Tb(L₂)₄₃·2H₂O}, where L₂ is 3-Dimethylamino-1-pyridin-2-yl-propenone, illustrates the role of lanthanide perchlorates in forming extended structures. In this case, the individual complex units assemble into a three-dimensional framework through C-H···O and O-H···O hydrogen bonds. This demonstrates how the choice of the metal salt, including the anion, can influence the final supramolecular architecture.

Similarly, gadolinium(III) perchlorate has been used to synthesize the complex Gd(thy)₂(H₂O)₆₃·2H₂O, where 'thy' is the thymine (B56734) nucleobase. The formation of this specific, stable crystalline solid from its components in solution is a clear example of a self-assembly process, where the gadolinium ion coordinates with the thymine and water ligands, and the perchlorate anions stabilize the resulting cationic complex in the crystal lattice. These examples underscore the utility of gadolinium perchlorate in providing the necessary components for the spontaneous organization of molecules into ordered solid-state structures.

Research into Luminescent Materials and Energy Transfer (Non-Imaging)

The unique electronic structure of the gadolinium(III) ion allows it to participate in energy transfer processes, making it a valuable component in luminescent materials. Gd(III) can act as a sensitizer (B1316253), absorbing energy and transferring it to other lanthanide ions (acceptors), which then emit light at their characteristic wavelengths. This "antenna effect" is a cornerstone of designing efficient phosphors. While many applications of lanthanide luminescence are in bio-imaging, there is also significant research into their use for other applications, such as sensors and solid-state lighting.

Studies on heterometallic complexes containing gadolinium provide insight into these energy transfer mechanisms. For example, in systems where Gd(III) is co-doped with other lanthanide ions like terbium(III) or europium(III), excitation of the Gd(III) ion can lead to strong emission from the other lanthanides. The efficiency of this energy transfer is highly dependent on the distance between the ions and the nature of the bridging ligands.

In the context of non-imaging applications, gadolinium complexes have been explored as luminescent thermometers. The luminescence intensity or lifetime of certain emission bands can be highly sensitive to temperature changes. Research on complexes such as Gd(hfa)₃(BTFA)(TP) has focused on understanding the intramolecular energy transfer pathways that govern their luminescent properties. The study of these fundamental processes is essential for the rational design of new luminescent materials with tailored properties for specific technological applications. The use of gadolinium perchlorate as a precursor allows for the systematic investigation of these phenomena by providing a soluble and reactive source of Gd(III) ions for the synthesis of a wide range of luminescent complexes.

Future Research Directions and Emerging Methodologies

Exploration of Novel Ligand Architectures for Tunable Properties

A key direction for future research lies in the rational design and exploration of novel ligand architectures coordinating to the Gd(III) center. The properties of lanthanide compounds, including magnetic and optical characteristics, are highly sensitive to their coordination environment, which is dictated by the nature of the surrounding ligands. fishersci.nofishersci.beereztech.com Gd(ClO4)3 can serve as a convenient source of Gd(III) ions for the synthesis of new coordination complexes and extended structures.

Future work will focus on synthesizing Gd(III) complexes with a diverse range of organic and inorganic ligands. This includes exploring multidentate ligands that can strongly coordinate to Gd(III), influencing its electronic structure and shielding the f-orbitals to varying degrees. Metal-Organic Frameworks (MOFs), for instance, represent a class of materials where the extensive variability in organic linkers allows for precise tuning of the framework structure and the resulting physical and chemical properties, including adsorption, catalytic, optical, and magnetic behaviors. fishersci.nofishersci.at Research could investigate incorporating Gd(III) into novel MOF structures or designing new ligands specifically intended to impart desired non-biomedical functionalities to Gd(III) complexes. Examples of ligand types for exploration include chelating agents, bridging ligands, and ligands with specific electronic or steric properties. The perchlorate (B79767) anion in this compound might also be investigated for its potential role as a weakly coordinating or even a bridging ligand under specific synthesis conditions, influencing the resulting solid-state structures and properties.

The aim is to establish clear structure-property relationships, enabling the deliberate tuning of characteristics such as luminescence quantum yield and color, magnetic relaxation rates for potential molecular magnet applications, or catalytic activity for specific chemical transformations.

Integration of Advanced Characterization Techniques for In-Situ Studies

Advancing the understanding and development of Gd(III)-based functional materials requires the integration of advanced characterization techniques, particularly those capable of providing in-situ information during synthesis or under relevant operating conditions. Traditional ex-situ methods provide valuable structural and compositional data, but in-situ techniques offer dynamic insights into reaction mechanisms, phase transitions, and property evolution in real-time.

Future research should leverage techniques such as in-situ X-ray diffraction (XRD) to monitor crystal structure formation during synthesis or under varying temperature and pressure. Raman and Fourier-transform infrared (FTIR) spectroscopies can provide information on molecular vibrations and bonding changes as reactions progress or materials are subjected to external stimuli. wikipedia.orgereztech.comfishersci.be Electron microscopy techniques, including TEM and SEM, coupled with energy-dispersive X-ray analysis (EDX), can offer spatially resolved structural and elemental information during growth or transformation processes. wikipedia.orgereztech.com X-ray absorption spectroscopy (XAS), encompassing XANES and EXAFS, is a powerful tool for probing the local electronic and coordination environment of Gd(III) ions in different materials, providing insights into oxidation states and bonding distances, even in amorphous or disordered systems. fishersci.befishersci.se In-situ XAS could be particularly valuable for studying the speciation of Gd(III) during crystallization from solutions containing this compound or during catalytic reactions. fishersci.se

The application of these techniques in an in-situ manner will be crucial for understanding how the perchlorate anion or newly introduced ligands influence the formation and stability of Gd(III) coordination networks and functional materials. This dynamic information is essential for optimizing synthesis pathways and predicting material performance.

Synergistic Experimental and Theoretical Approaches for Comprehensive Understanding

A comprehensive understanding of Gd(III)-based materials and the rational design of new compounds necessitates a strong synergy between experimental investigations and theoretical calculations. Computational methods can complement experimental data by providing insights into electronic structure, bonding, magnetic interactions, and reaction pathways at the atomic and molecular levels. fishersci.benih.govfishersci.sefishersci.cawikipedia.org

Future research should increasingly integrate techniques such as Density Functional Theory (DFT) and more advanced ab initio methods (e.g., CASSCF) to model the properties of Gd(III) complexes and extended structures. fishersci.benih.govfishersci.sefishersci.ca These calculations can help interpret spectroscopic data, predict magnetic anisotropy, elucidate energy transfer mechanisms for luminescent materials, and model catalytic reaction intermediates and transition states. fishersci.benih.govfishersci.sefishersci.cawikipedia.org By combining experimental results (e.g., from magnetic susceptibility measurements, luminescence spectroscopy, or diffraction studies) with computational modeling, researchers can gain a deeper understanding of the fundamental factors governing the properties of Gd(III) systems. This synergistic approach allows for the validation of theoretical models against experimental observations and guides the design of new compounds with targeted properties. fishersci.benih.govfishersci.sefishersci.cawikipedia.org For this compound-derived materials, theoretical studies could explore the influence of the perchlorate anion on the electronic structure of Gd(III) and its interaction with other ligands, aiding in the design of materials with desired non-biomedical functions.

Towards Rational Design of Gd(III)-Based Functional Materials (Non-Biomedical)

The ultimate goal of these research directions is to move towards the rational design of Gd(III)-based functional materials for specific non-biomedical applications. fishersci.nofishersci.comereztech.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.com By combining insights gained from exploring novel ligand architectures, utilizing advanced in-situ characterization techniques, and employing synergistic experimental and theoretical approaches, researchers can establish predictive relationships between material structure, composition, and desired function.

Gd(III) possesses unique electronic and magnetic properties that make it attractive for various non-biomedical applications. Its f⁷ electron configuration gives rise to a large spin magnetic moment, relevant for molecular magnetism and magnetic cooling. fishersci.noereztech.com While Gd(III) luminescence is typically weak in the visible region, it can act as a sensitizer (B1316253) for the luminescence of other ions or ligands, or its intrinsic UV emission can be utilized. fishersci.noamericanelements.com Future research can focus on rationally designing Gd(III)-based materials for applications such as:

Luminescent Materials: Developing phosphors, down-conversion or up-conversion materials, or components for solid-state lighting and displays by incorporating Gd(III) into suitable host lattices or coordinating it with energy-transferring ligands. fishersci.noamericanelements.com

Magnetic Materials: Creating single-molecule magnets (SMMs) or molecular assemblies with tunable magnetic properties for data storage or quantum computing, leveraging the magnetic anisotropy that can be induced in Gd(III) complexes through ligand design. fishersci.noereztech.com

Catalytic Materials: Designing heterogeneous or homogeneous catalysts utilizing the Lewis acidity of Gd(III) or its ability to participate in redox processes when combined with other elements or ligands. fishersci.nowikipedia.org

Advanced Ceramics and Glasses: Incorporating Gd(III) into ceramic or glass matrices to impart specific optical, magnetic, or neutron-absorbing properties for applications in optics, electronics, or nuclear technology.

Q & A

Q. What are the established protocols for synthesizing Gd(ClO4)₃ with high purity, and how can hydration states be controlled?

Gd(ClO4)₃ is typically synthesized via reaction of gadolinium oxide (Gd₂O₃) with perchloric acid under controlled stoichiometry. For example, heterometallic complexes like [Gd₂Fe₈] are synthesized by reacting Gd(ClO4)₃ with FeCl₂ and organic ligands (e.g., 2-hydroxymethylpyridine) in methanol/water mixtures . To control hydration:

  • Use anhydrous solvents and inert atmospheres.
  • Characterize hydration via thermogravimetric analysis (TGA) to quantify guest water molecules (e.g., 7 H₂O in [Gd₂Fe₈]) .
  • Store products in desiccators with silica gel.

Q. Which characterization techniques are essential for confirming the structural integrity of Gd(ClO4)₃-based compounds?

  • Elemental analysis : Verify stoichiometry (e.g., C, H, N content for organic ligands) .
  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data to confirm crystallinity.
  • Magnetic susceptibility measurements : Assess paramagnetic behavior using SQUID magnetometry .
  • FT-IR spectroscopy : Identify perchlorate (ClO₄⁻) vibrational modes (~1100 cm⁻¹) and ligand coordination.

Q. How should researchers handle the hygroscopic nature of Gd(ClO4)₃ during experiments?

  • Perform syntheses in anhydrous solvents (e.g., dried methanol) under nitrogen/argon.
  • Use gloveboxes for air-sensitive steps.
  • Characterize hydration post-synthesis via TGA and adjust calculations for water content in yield determinations .

Advanced Research Questions

Q. How can conflicting XRD or magnetic data for Gd(ClO4)₃ complexes be systematically resolved?

  • For XRD discrepancies :
    • Check for impurities (e.g., unreacted Gd³⁺ salts) via PXRD and elemental analysis.
    • Consider hydration effects: Guest water molecules may alter unit cell parameters .
  • For magnetic data contradictions :
    • Evaluate crystal field effects: Gd³⁺ (f⁷) has weak spin-orbit coupling, but ligand field distortions may influence magnetic anisotropy.
    • Compare results with analogous complexes (e.g., Dy³⁺ or Tb³⁺ systems) to isolate lanthanide-specific trends .

Q. What computational methods are suitable for modeling the electronic structure of Gd(ClO4)₃ complexes?

  • Density Functional Theory (DFT) : Optimize geometry and calculate ligand field parameters.
  • Magnetic exchange coupling calculations : Use broken-symmetry DFT for heterometallic systems (e.g., [Gd₂Fe₈]) to predict magnetic behavior .
  • Molecular dynamics simulations : Study solvent/lattice effects on hydration stability.

Q. How can synthesis conditions be optimized to enhance the magnetic properties of Gd(ClO4)₃-based single-molecule magnets (SMMs)?

  • Ligand design : Use stronger field ligands (e.g., pyridine derivatives) to increase magnetic anisotropy.
  • Reaction stoichiometry : Adjust Gd³⁺:Fe²⁺ ratios to favor high-nuclearity clusters .
  • Temperature/pH control : Slow crystallization at low temperatures improves crystal quality for SMM behavior.

Q. What strategies ensure reproducibility in Gd(ClO4)₃ synthesis and characterization?

  • Document all experimental parameters: solvent purity, reaction time, drying methods, and storage conditions .
  • Provide detailed supplementary information (e.g., TGA profiles, PXRD raw data) for peer validation .
  • Cross-validate results with independent techniques (e.g., compare elemental analysis with ICP-OMS for metal ratios).

Q. How should researchers address discrepancies between experimental and theoretical magnetic moments in Gd(ClO4)₃ systems?

  • Re-examine assumptions in theoretical models (e.g., neglect of spin-orbit coupling or crystal field splitting).
  • Perform variable-temperature/variable-field (VTVH) magnetization studies to detect low-lying excited states.
  • Compare with literature data for similar lanthanide-perchlorate complexes to identify systemic errors .

Methodological Frameworks

Applying the FINER criteria to Gd(ClO4)₃ research: How to formulate a rigorous research question?

  • Feasible : Ensure access to gadolinium salts, ligands, and characterization tools (e.g., SQUID magnetometry).
  • Novel : Explore understudied properties (e.g., luminescence or catalytic activity in Gd³⁺ systems).
  • Ethical : Follow safety protocols for perchlorates (explosive, toxic) and hazardous solvents.
  • Relevant : Align with broader goals (e.g., lanthanide-based materials for quantum computing) .

Q. Designing experiments to study ligand substitution effects in Gd(ClO4)₃ coordination chemistry

  • Systematic variation : Replace 2-hydroxymethylpyridine with other N/O-donor ligands (e.g., bipyridine, carboxylates).
  • Monitor changes via :
    • PXRD (structural shifts).
    • Magnetic circular dichroism (MCD) to probe electronic transitions.
    • Conductivity measurements to assess ion mobility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.